

# Spinraza® (nusinersen) Intrathecal Administration: Application Notes and Protocols for Research

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## Compound of Interest

Compound Name: Spinraza

Cat. No.: B3181795

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## Introduction

**Spinraza®** (nusinersen) is an antisense oligonucleotide (ASO) indicated for the treatment of spinal muscular atrophy (SMA).[1][2][3] It is designed to target the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) to increase the production of full-length, functional survival motor neuron (SMN) protein.[1][4][5] The deficiency of SMN protein is the underlying cause of the progressive muscle weakness and atrophy characteristic of SMA.[6] Nusinersen is administered intrathecally, directly into the cerebrospinal fluid (CSF), to ensure its distribution to the central nervous system (CNS), where motor neurons reside.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in the intrathecal administration of nusinersen for preclinical research purposes.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the clinical and a representative preclinical administration of nusinersen.

Table 1: Clinical Dosing and Administration Schedule of **Spinraza®**[3][7][8]

| Parameter            | Loading Doses                          | Maintenance Doses                |
|----------------------|--|----------------------------------|
| Dosage               | 12 mg (5 mL)                           | 12 mg (5 mL)                     |
| Frequency            | 4 doses: Day 0, Day 14, Day 28, Day 63 | Once every 4 months              |
| Administration Route | Intrathecal (lumbar puncture)          | Intrathecal (lumbar puncture)    |
| Administration Time  | 1 to 3 minutes (bolus injection)       | 1 to 3 minutes (bolus injection) |
| CSF Removal          | 5 mL prior to injection                | 5 mL prior to injection          |

Table 2: Representative Preclinical Dosing in a Severe SMA Mouse Model[9]

| Parameter                      | Value   |
|--------------------------------|---|
| Animal Model                   | Severe SMA mice (e.g., SMNΔ7)   |
| Dosage                         | 4 µg  |
| Administration Route           | Intracerebroventricular (ICV) bolus injection   |
| Timing of Administration       | Postnatal Day 0 (PND0)  |
| Observed Efficacy              | Increased body weight, improved motor function (righting reflex, grip strength), increased survival |
| Effective Tissue Concentration | 2-10 µg/g in spinal cord tissue   |

## Experimental Protocols

### Protocol 1: Intrathecal Administration of Nusinersen in Neonatal Mice (P1)

This protocol describes a method for intrathecal injection in neonatal mice, a common animal model for SMA research.

Materials:

- Nusinersen solution (or appropriate ASO for research)

- Sterile, preservative-free saline for dilution (if required)
- 30-gauge, ½-inch hypodermic needle attached to a Hamilton syringe
- Cold light source
- Small animal anesthesia system (e.g., isoflurane)
- Heating pad
- 70% ethanol
- Gauze pads

#### Procedure:

- Animal Preparation:
  - Anesthetize the P1 mouse pup using isoflurane. Anesthesia induction is typically rapid at this age.
  - Place the pup in a prone position on a heating pad to maintain body temperature.
- Injection Site Identification:
  - The injection site is between the L5 and L6 vertebrae.[\[10\]](#) This can be located by identifying the iliac crests; the L5-L6 intervertebral space is just caudal to this landmark.
  - A cold light source can be used to transilluminate the spine and visualize the vertebral spaces.
- Injection:
  - Clean the injection site with 70% ethanol.
  - Hold the pup firmly to prevent movement.
  - Insert the 30-gauge needle at a slight angle into the intervertebral space. A slight flick of the tail is often observed upon successful entry into the intrathecal space.

- Slowly inject the desired volume of nusinersen solution.
- Withdraw the needle gently.
- Post-Procedure Care:
  - Monitor the pup for recovery from anesthesia.
  - Return the pup to its dam once it is fully awake and mobile.
  - Observe for any signs of distress or complications.

## Protocol 2: Assessment of Nusinersen Efficacy in a Research Setting

### 1. SMN Protein Quantification (Western Blot):

- Tissue Collection: Euthanize animals at the desired time point and dissect the spinal cord and brain.
- Protein Extraction: Homogenize tissues in RIPA buffer with protease inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Western Blot:
  - Separate protein lysates by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.
  - Probe with a primary antibody against SMN protein.
  - Use a loading control antibody (e.g., GAPDH,  $\beta$ -actin) for normalization.
  - Incubate with a secondary antibody conjugated to HRP.
  - Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

- Quantify band intensity to determine relative SMN protein levels.

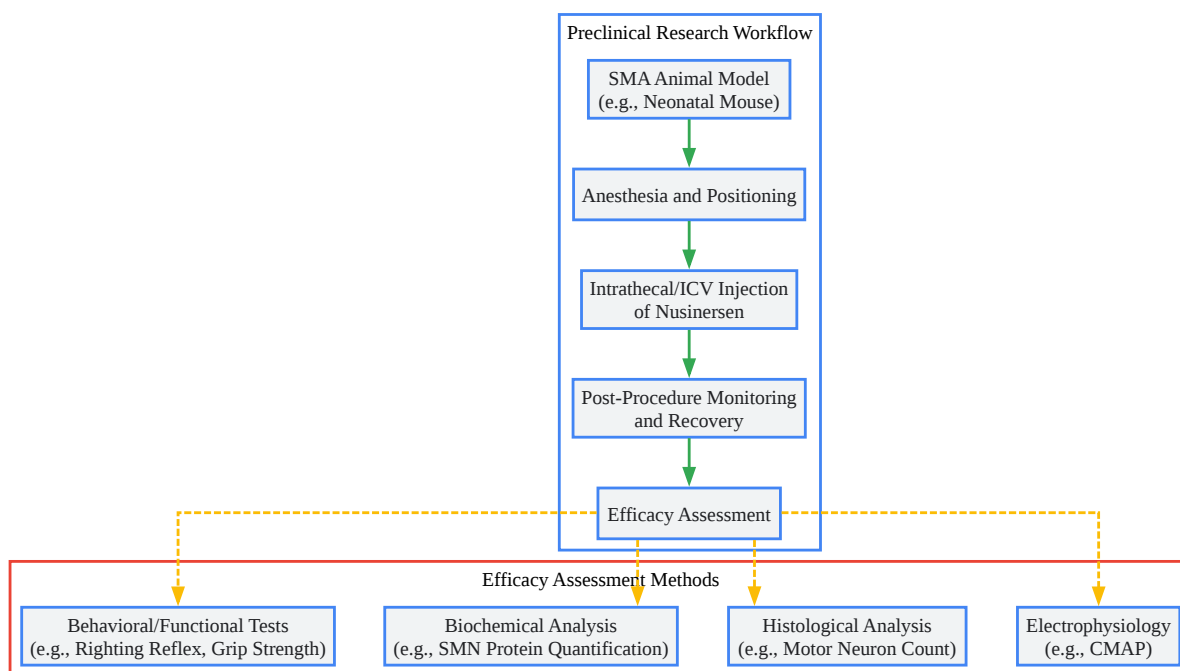
## 2. Motor Function Assessment:

- Righting Reflex: Place the mouse on its back and record the time it takes to flip over onto all four paws.
- Grip Strength: Use a grip strength meter to measure the peak force generated by the forelimbs and/or hindlimbs.
- Electrophysiology: Compound muscle action potential (CMAP) measurements can be used to assess the functional integrity of motor units.

## 3. Histological Analysis:

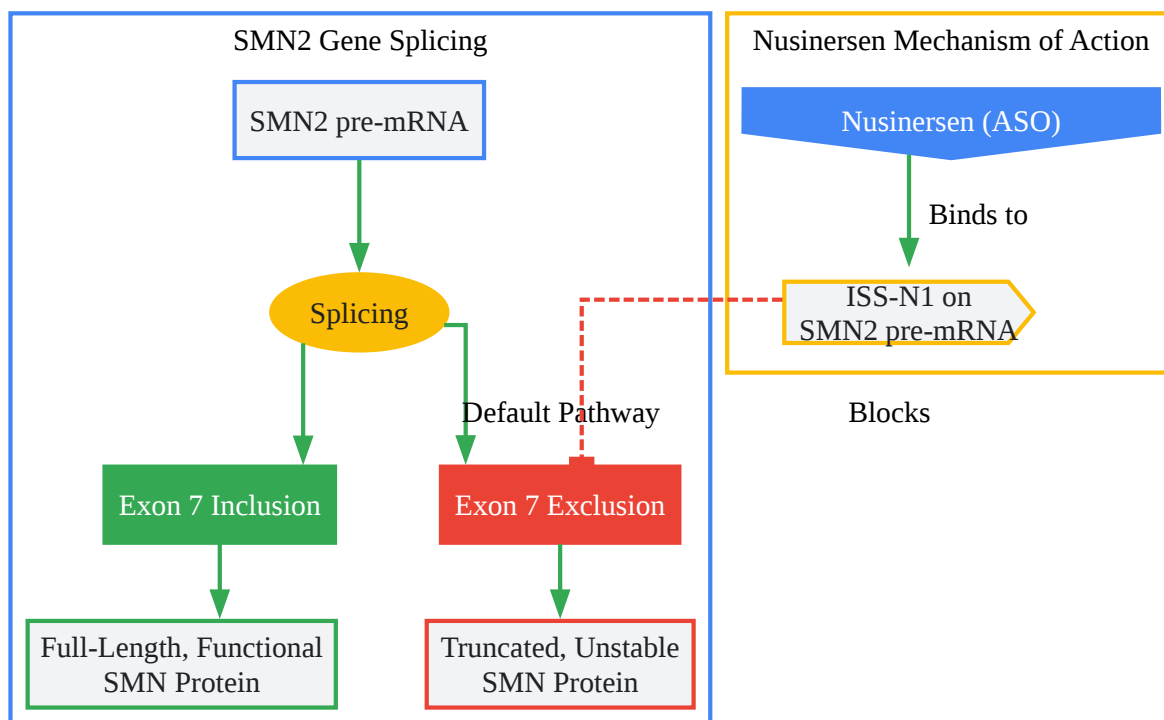
- Motor Neuron Counting:
  - Perfuse animals with 4% paraformaldehyde (PFA).
  - Dissect and post-fix the spinal cord in PFA.
  - Cryoprotect the tissue in sucrose solutions.
  - Section the spinal cord on a cryostat.
  - Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., ChAT, SMI-32).
  - Count the number of motor neurons in the ventral horn of the spinal cord.

# Visualizations



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Caption: Preclinical experimental workflow for intrathecal administration and efficacy assessment of nusinersen.



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Caption: Mechanism of action of nusinersen on SMN2 pre-mRNA splicing.

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